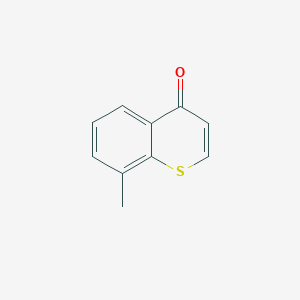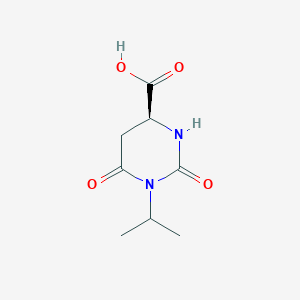
(4S)-2,6-dioxo-1-(propan-2-yl)-1,3-diazinane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid is a chiral compound with significant importance in organic chemistry It is known for its unique structure, which includes a hexahydropyrimidine ring substituted with an isopropyl group and carboxylic acid functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from an amino acid derivative, the cyclization can be induced using reagents like carbodiimides or acid chlorides. The reaction typically requires a solvent such as dichloromethane or tetrahydrofuran and is carried out at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of (S)-1-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid involves optimized processes to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for precise control over reaction parameters. Additionally, purification steps such as crystallization or chromatography are employed to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.
Substitution: Nucleophilic substitution reactions are common, where the carboxylic acid group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Thionyl chloride in dichloromethane at low temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydroxyl or alkyl groups.
Substitution: Substituted products with various functional groups replacing the carboxylic acid.
Aplicaciones Científicas De Investigación
(S)-1-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe in enzyme assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which (S)-1-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction cascades that lead to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
®-1-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid: The enantiomer of the compound, with similar but distinct biological activities.
2,6-Dioxohexahydropyrimidine-4-carboxylic acid: Lacks the isopropyl group, leading to different chemical properties and reactivity.
1-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxamide: An amide derivative with different solubility and stability characteristics.
Uniqueness
(S)-1-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid is unique due to its chiral nature and specific substitution pattern. This gives it distinct reactivity and biological activity compared to its analogs. Its ability to form stable complexes with enzymes and receptors makes it a valuable compound in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C8H12N2O4 |
|---|---|
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
(4S)-2,6-dioxo-1-propan-2-yl-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C8H12N2O4/c1-4(2)10-6(11)3-5(7(12)13)9-8(10)14/h4-5H,3H2,1-2H3,(H,9,14)(H,12,13)/t5-/m0/s1 |
Clave InChI |
QMDDCUJEBOIACT-YFKPBYRVSA-N |
SMILES isomérico |
CC(C)N1C(=O)C[C@H](NC1=O)C(=O)O |
SMILES canónico |
CC(C)N1C(=O)CC(NC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-{[2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine](/img/structure/B11757018.png)
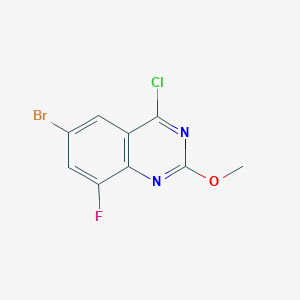
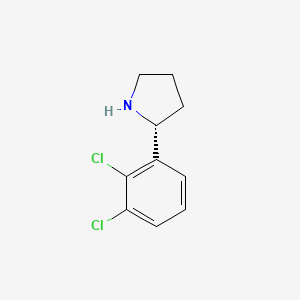


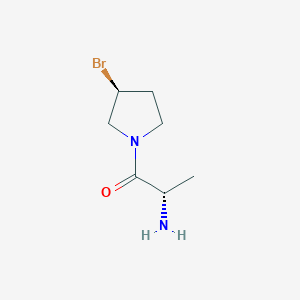
![2-[(2E)-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]acetic acid](/img/structure/B11757065.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11757076.png)
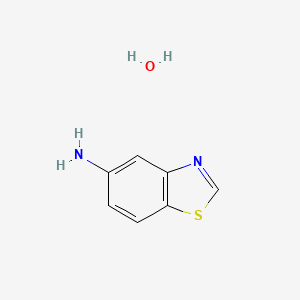

![Methyl 6-(4-oxo-3,4-dihydrobenzo[d][1,3,2]diazaborinin-2(1H)-yl)picolinate](/img/structure/B11757099.png)
![7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B11757103.png)

